CYP11B2 Inhibitory Potency: 2-Amino-N-(pyridin-3-ylmethyl)benzamide vs. Broader Aminobenzamide Controls
Within the N-(pyridin-3-yl)benzamide chemotype, 2-amino-N-(pyridin-3-ylmethyl)benzamide exhibits an IC₅₀ of 214 nM against recombinant human CYP11B2 expressed in V79 MZh cells [1], placing it among the more potent members of the series (the most potent analogs achieve IC₅₀ values of 53–166 nM [2]). In contrast, the unsubstituted 2-aminobenzamide core (lacking the pyridylmethyl group) shows no measurable CYP11B2 inhibition at comparable concentrations and instead weakly inhibits HDAC enzymes with IC₅₀ values of 100–650 µM [3], confirming that the pyridin-3-ylmethyl moiety is essential for CYP11B2 engagement.
| Evidence Dimension | CYP11B2 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 214 nM |
| Comparator Or Baseline | Unsubstituted 2-aminobenzamide: no CYP11B2 inhibition reported; weak HDAC inhibition IC₅₀ = 100,000–650,000 nM |
| Quantified Difference | ≥ 467-fold greater potency for CYP11B2 |
| Conditions | Recombinant human CYP11B2 expressed in V79 MZh cells, [1,2-³H]-11-deoxycorticosterone substrate, 30 min incubation |
Why This Matters
This quantitative potency difference demonstrates that generic 2-aminobenzamide cannot substitute for the target compound in CYP11B2 inhibition assays; procurement of the specific pyridin-3-ylmethyl derivative is required to reproduce published SAR.
- [1] BindingDB. (n.d.). BDBM50162290 (CHEMBL3793904) – IC₅₀ = 214 nM for human CYP11B2. View Source
- [2] Zimmer, C., Hafner, M., Zender, M., Ammann, D., Hartmann, R. W., & Vock, C. A. (2011). N-(Pyridin-3-yl)benzamides as selective inhibitors of human aldosterone synthase (CYP11B2). Bioorganic & Medicinal Chemistry Letters, 21(1), 186–190. https://doi.org/10.1016/j.bmcl.2010.11.040 View Source
- [3] BindingDB. (n.d.). Ligand 2-Aminobenzamide – HDAC inhibition IC₅₀ values: 0.1 mM and 0.65 mM. View Source
